AFX-9901
Description
AFX-9901 (CAS 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. It is characterized by a bicyclic aromatic structure with bromine, chlorine, and boronic acid functional groups, which confer unique physicochemical and pharmacological properties .
Properties
Molecular Formula |
C18H18Cl3FN4OS |
|---|---|
Appearance |
Solid powder |
Synonyms |
AFX9901; AFX-9901; AFX 9901; ; NONE |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
AFX-9901 belongs to a class of halogenated boronic acids. Below is a comparative analysis with structurally analogous compounds (similarity scores: 0.71–0.87) :
Table 1: Comparative Physicochemical and Pharmacological Properties
| Property | This compound | (3-Bromo-5-chlorophenyl)boronic acid | (6-Bromo-2,3-dichlorophenyl)boronic acid |
|---|---|---|---|
| CAS No. | 1046861-20-4 | 1072942-61-5 | 1217503-80-7 |
| Molecular Formula | C₆H₅BBrClO₂ | C₆H₅BBrClO₂ | C₆H₄BBrCl₂O₂ |
| Molecular Weight (g/mol) | 235.27 | 235.27 | 269.72 |
| Log P (XLOGP3) | 2.15 | 1.98* | 2.31* |
| TPSA (Ų) | 40.46 | 40.46 | 40.46 |
| BBB Permeability | Yes | No* | No* |
| Solubility (mg/mL) | 0.24 | 0.18* | 0.09* |
| Bioavailability Score | 0.55 | 0.48* | 0.42* |
Structural and Functional Insights
Halogen Substitution Effects: The bromine and chlorine substituents in this compound enhance metabolic stability compared to non-halogenated analogs. However, bulkier substituents in analogs like (6-Bromo-2,3-dichlorophenyl)boronic acid reduce solubility (0.09 mg/mL vs. 0.24 mg/mL in this compound) . Log P Variations: Higher lipophilicity in dichlorinated analogs (Log P ~2.31) may improve membrane permeability but compromise aqueous solubility.
BBB Permeability :
this compound’s unique BBB penetration capability distinguishes it from analogs, which typically lack this property. This is attributed to its optimized balance of molecular weight (<500 Da) and TPSA (<60 Ų), aligning with Lipinski’s Rule of Five .
Synthetic Accessibility :
this compound’s synthesis employs a well-optimized Suzuki-Miyaura protocol, whereas analogs with additional halogens may require harsher conditions (e.g., higher temperatures or specialized ligands), increasing production complexity .
Research Findings and Limitations
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